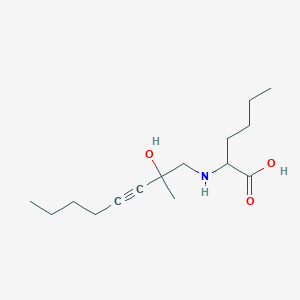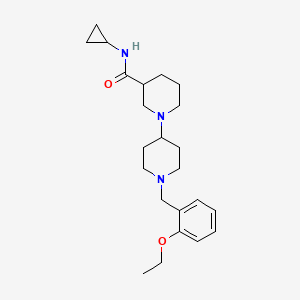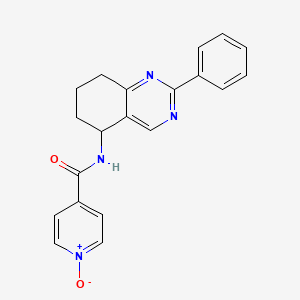![molecular formula C15H24N2O2 B6136929 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is not fully understood. However, it has been suggested that 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may act as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. Both of these receptors are involved in the regulation of mood, anxiety, and pain. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has also been found to decrease the release of glutamate, which may contribute to its anticonvulsant effects. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has several advantages for lab experiments. It has been found to have a good safety profile and low toxicity in animal studies. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is also relatively easy to synthesize and purify. However, there are some limitations to using 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, the mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine. One potential direction is to further investigate its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the development of more selective and potent analogs of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may lead to improved therapeutic efficacy. Another direction is to explore the use of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine as a radioligand for imaging studies in the brain. Finally, further research is needed to fully understand the mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine involves the reaction of 3-(2-methoxyphenoxy)propylamine with 3-methylpiperazine in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been studied for its potential use in various scientific research applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to have potential as a radioligand for imaging studies in the brain.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-13-12-17(10-8-16-13)9-5-11-19-15-7-4-3-6-14(15)18-2/h3-4,6-7,13,16H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAJBGAPEWLSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyphenoxy)propyl]-3-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6136852.png)
![(3aS*,5S*,9aS*)-2,5-bis(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6136879.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)
